molecular formula C18H15ClN2O2S B11367422 2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11367422
M. Wt: 358.8 g/mol
InChI Key: YTKKLWUTEANVLL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a thiazolylmethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-phenyl-1,3-thiazole: This can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 2-phenyl-1,3-thiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: It can be used in the synthesis of polymers and advanced materials.

    Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the chlorophenoxy group, which can enhance its biological activity and chemical reactivity compared to its analogs with different substituents on the phenoxy ring.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H15ClN2O2S/c19-14-6-8-16(9-7-14)23-11-17(22)20-10-15-12-24-18(21-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)

InChI Key

YTKKLWUTEANVLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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